
2-(Diethoxymethyl)furan
Overview
Description
2-(Diethoxymethyl)furan is a member of furans . It has a molecular formula of C9H14O3 and a molecular weight of 170.21 g/mol . The IUPAC name for this compound is 2-(diethoxymethyl)furan .
Molecular Structure Analysis
The InChI string for 2-(Diethoxymethyl)furan is InChI=1S/C9H14O3/c1-3-10-9(11-4-2)8-6-5-7-12-8/h5-7,9H,3-4H2,1-2H3 . The Canonical SMILES for this compound is CCOC(C1=CC=CO1)OCC .
Chemical Reactions Analysis
While specific chemical reactions involving 2-(Diethoxymethyl)furan were not found in the available literature, furan compounds are known to undergo a variety of reactions. For instance, furan Diels–Alder cycloaddition is a powerful green methodology to upgrade bio-derived resources into valuable, renewable chemical products .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Diethoxymethyl)furan include a molecular weight of 170.21 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 5 . The exact mass of this compound is 170.094294304 g/mol .
Scientific Research Applications
Epoxy Resin Synthesis
“2-(Diethoxymethyl)furan” can be used in the synthesis of epoxy resins . It is a key component in the preparation of diamines and diepoxy monomers for the synthesis of epoxy resins . These resins have a wide range of industrial applications due to their high volume production .
Replacement for Phthalic Moieties
This compound can replace phthalic moieties in polyethylene terephthalate . This is significant as it provides a more sustainable alternative to traditional materials .
Pharmaceuticals Production
“2-(Diethoxymethyl)furan” is used in the production of pharmaceuticals . The furan nucleus is an essential synthetic technique in the search for new drugs .
Resin Production
It is also used in the production of resin . Resins have a wide range of applications, including in coatings, adhesives, and sealants.
Agrochemicals Production
“2-(Diethoxymethyl)furan” is used in the production of agrochemicals . These chemicals are used in agriculture to protect crops and improve crop yields.
Lacquers Production
This compound is used in the production of lacquers . Lacquers are a type of clear or colored wood finish that dries by solvent evaporation and can be further polished as required.
Nematocide Application
Furfural, a derivative of “2-(Diethoxymethyl)furan”, finds application as a nematocide . It has replaced methyl bromide, carbamates, and phosphide-based chemicals .
Antibacterial Activity
Furan derivatives, including “2-(Diethoxymethyl)furan”, have shown antibacterial activity . They have been used to create numerous innovative antibacterial agents .
Safety and Hazards
2-(Diethoxymethyl)furan is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
Furan platform chemicals, including 2-(Diethoxymethyl)furan, have emerged as promising building blocks for renewable chemicals and functional materials . The furan Diels–Alder cycloaddition stands out as a versatile strategy to convert these renewable resources in highly atom-efficient ways . The future of 2-(Diethoxymethyl)furan and similar compounds lies in the development of more efficient synthesis routes and the exploration of new applications beyond fuels and monomers .
Mechanism of Action
Target of Action
It is known that this compound is often used as a starting material or intermediate in the synthesis of other organic compounds .
Mode of Action
As an intermediate in organic synthesis, it likely interacts with various reactants under specific conditions to form desired products .
Biochemical Pathways
It’s known that it plays a role in the synthesis of various organic compounds .
Pharmacokinetics
It is soluble in organic solvents such as ethanol and acetone .
Result of Action
The molecular and cellular effects of 2-(Diethoxymethyl)furan’s action are largely dependent on the specific reactions it is involved in. As an intermediate in organic synthesis, it contributes to the formation of various organic compounds .
Action Environment
The action, efficacy, and stability of 2-(Diethoxymethyl)furan can be influenced by various environmental factors. For instance, its solubility in organic solvents like ethanol and acetone suggests that the presence of these solvents can impact its reactivity . Additionally, its stability under normal conditions indicates that extreme temperatures or pressures might alter its behavior .
properties
IUPAC Name |
2-(diethoxymethyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-3-10-9(11-4-2)8-6-5-7-12-8/h5-7,9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEILDMUKBMYIEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CO1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864418 | |
| Record name | Furan, 2-(diethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Diethoxymethyl)furan | |
CAS RN |
13529-27-6 | |
| Record name | 2-Furaldehyde, diethyl acetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13529-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furfural diethyl acetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013529276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 2-(diethoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Furan, 2-(diethoxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-furaldehyde-diethylacetal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.505 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FURFURAL DIETHYL ACETAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04B3GME3IJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(diethoxymethyl)furan form during the catalytic conversion of furfural, and what does this tell us about its reactivity?
A1: The research on Ni-Mg/Al mixed oxide catalysts for furfural conversion [] indicates that 2-(diethoxymethyl)furan (FDA) is generated through the nucleophilic addition of ethanol to furfural or furfuryl alcohol. This suggests that the aldehyde group in furfural and the hydroxyl group in furfuryl alcohol are susceptible to nucleophilic attack by ethanol, leading to the formation of the acetal, FDA. The study further notes that FDA can be subsequently converted to difurfuryl ether (DFE) and tetrahydrofurfuryl ethyl ether (TFEE). This highlights the reactivity of the acetal group in FDA under the reaction conditions employed.
Q2: Does the presence of 2-(diethoxymethyl)furan in Hibiscus sabdariffa extract provide any insights into its potential biological activity?
A2: While the study on Hibiscus sabdariffa extract [] identifies 2-(diethoxymethyl)furan through GC-MS analysis, it primarily focuses on the neuroprotective and anti-aging properties of the overall extract. The study does not directly investigate the biological activity of 2-(diethoxymethyl)furan itself. Therefore, we cannot draw specific conclusions about its individual bioactivity based on this research. Further investigation is needed to determine if 2-(diethoxymethyl)furan contributes to the observed effects of the Hibiscus sabdariffa extract and to elucidate its potential mechanisms of action.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




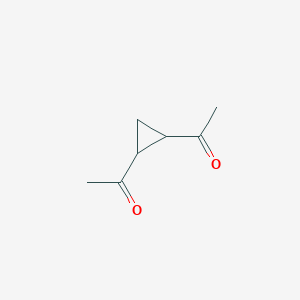

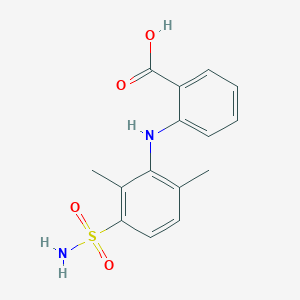


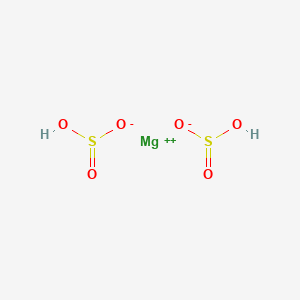

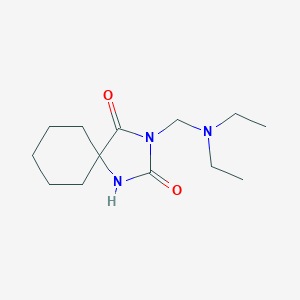

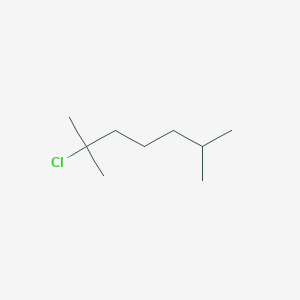
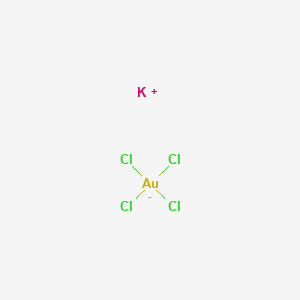
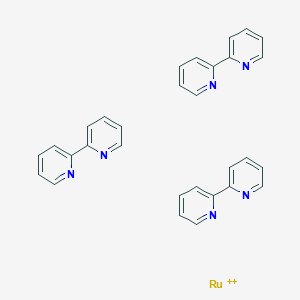
![2-Methyl-5-[(5-methylfuran-2-yl)methyl]furan](/img/structure/B84360.png)